2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an oxolan ring, and a piperidinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2,4-dichlorophenoxyacetic acid.
Introduction of the piperidinylmethyl group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate alkylating agent.
Formation of the oxolan ring: The oxolan ring can be synthesized via cyclization reactions involving diols and appropriate dehydrating agents.
Final coupling: The final step involves coupling the dichlorophenoxyacetic acid derivative with the piperidinylmethyl and oxolan intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with a similar structure but an additional chlorine atom.
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A selective herbicide with a related phenoxy structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c19-14-1-2-17(16(20)9-14)25-12-18(23)21-10-13-3-6-22(7-4-13)15-5-8-24-11-15/h1-2,9,13,15H,3-8,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAZNSWEVSLJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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